ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate

Catalog No.
S6529433
CAS No.
154145-82-1
M.F
C10H17NO2
M. Wt
183.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate

CAS Number

154145-82-1

Product Name

ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate

IUPAC Name

ethyl 2-amino-2-prop-2-enylpent-4-enoate

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C10H17NO2/c1-4-7-10(11,8-5-2)9(12)13-6-3/h4-5H,1-2,6-8,11H2,3H3

InChI Key

NCDRBPYUPVZWDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)(CC=C)N

Ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate is an organic compound characterized by the molecular formula C10H17NO2 and a molecular weight of approximately 183.25 g/mol. It features an amino group, an ethyl ester, and a pent-4-enoate moiety, contributing to its unique chemical properties. The structure includes a prop-2-en-1-yl group, which imparts reactivity due to the presence of a double bond, making it a versatile compound in organic synthesis.

  • Alkylation Reactions: The amino group can act as a nucleophile, allowing for alkylation with different electrophiles.
  • Michael Additions: The compound can undergo Michael addition reactions due to its conjugated system, reacting with α,β-unsaturated carbonyl compounds.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding acid and alcohol.

These reactions highlight its potential utility in synthesizing more complex molecules.

Research indicates that ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate exhibits biological activity that may include:

  • Antimicrobial Properties: Some studies suggest that compounds with similar structures can possess antimicrobial effects.
  • Cytotoxicity: Preliminary data indicate potential cytotoxic effects against certain cancer cell lines, although further studies are required to confirm these findings.
  • Enzyme Inhibition: The presence of the amino group may allow for interactions with biological enzymes, potentially leading to inhibition or modulation of enzymatic activity.

Several methods have been reported for synthesizing ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate:

  • Amination of Esters: Reacting an appropriate ester with ammonia or an amine under specific conditions can yield the desired amino compound.
  • Alkene Hydroboration-Oxidation: Starting from propylene derivatives, hydroboration followed by oxidation can introduce functional groups leading to the formation of the target compound.
  • Michael Addition: Utilizing a Michael acceptor and an amine can facilitate the formation of the compound through nucleophilic addition.

These methods showcase its accessibility for synthetic chemists.

Ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate has potential applications in various fields:

  • Pharmaceuticals: Its biological activity suggests possible roles in drug development, particularly as antimicrobial or anticancer agents.
  • Agricultural Chemicals: Compounds with similar structures are often explored for use as pesticides or herbicides.
  • Material Science: The reactivity of the double bond allows for incorporation into polymer systems or as a building block in organic synthesis.

Interaction studies involving ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate focus on its reactivity with biological macromolecules:

  • Protein Binding: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic uses.
  • Enzyme Substrates: Understanding its role as a substrate or inhibitor in enzymatic reactions can help clarify its biological effects.

Such studies are crucial for evaluating safety and efficacy in potential applications.

Several compounds share structural similarities with ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoateC11H15NO2Contains a cyano group; used in synthetic chemistry.
Ethyl 3-amino-pentanoateC8H15NO2Lacks double bond; simpler structure .
Diallyl Ethyl CyanoacetateC11H15NO2Similar reactivity but contains cyano group.
Ethyl (E)-4-(aminomethyl)-4-methylpentanoateC10H19NDifferent functional groups; used in pharmaceuticals .

Ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate is unique due to its specific combination of functional groups and structural features that enable diverse chemical reactivity and potential biological activity.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

183.125928785 g/mol

Monoisotopic Mass

183.125928785 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-25-2023

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